4-(Trifluoromethylsulfonyl)-N-ethylaniline
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Overview
Description
4-(Trifluoromethylsulfonyl)-N-ethylaniline is an organic compound characterized by the presence of a trifluoromethylsulfonyl group attached to an aniline ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethylsulfonyl)-N-ethylaniline typically involves the introduction of the trifluoromethylsulfonyl group to an aniline derivative. One common method includes the reaction of aniline with trifluoromethanesulfonyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions: 4-(Trifluoromethylsulfonyl)-N-ethylaniline undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethylsulfonyl group can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Coupling Reactions: It can be involved in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium trifluoroacetate and trifluoromethyltrimethylsilane are commonly used.
Oxidation and Reduction: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction.
Coupling Reactions: Palladium catalysts and boron reagents are typically employed.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various trifluoromethylated derivatives, while coupling reactions can produce complex aromatic compounds .
Scientific Research Applications
4-(Trifluoromethylsulfonyl)-N-ethylaniline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Mechanism of Action
The mechanism of action of 4-(Trifluoromethylsulfonyl)-N-ethylaniline involves its interaction with specific molecular targets. The trifluoromethylsulfonyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological membranes and enzymes. The exact pathways and targets depend on the specific application and the derivative being studied .
Comparison with Similar Compounds
Trifluoromethylsulfonyl Aniline: Similar structure but without the ethyl group.
Trifluoromethylthio Aniline: Contains a trifluoromethylthio group instead of the trifluoromethylsulfonyl group.
Pentafluorosulfanyl Aniline: Features a pentafluorosulfanyl group, offering different chemical properties.
Uniqueness: 4-(Trifluoromethylsulfonyl)-N-ethylaniline is unique due to the presence of both the trifluoromethylsulfonyl group and the ethyl group, which confer distinct chemical and physical properties. These properties make it particularly valuable in applications requiring high stability and specific reactivity .
Properties
IUPAC Name |
N-ethyl-4-(trifluoromethylsulfonyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10F3NO2S/c1-2-13-7-3-5-8(6-4-7)16(14,15)9(10,11)12/h3-6,13H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IKTMMIOBUXJEOM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC1=CC=C(C=C1)S(=O)(=O)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10F3NO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60380673 |
Source
|
Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
253.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
240490-01-1 |
Source
|
Record name | N-Ethyl-4-(trifluoromethanesulfonyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60380673 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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